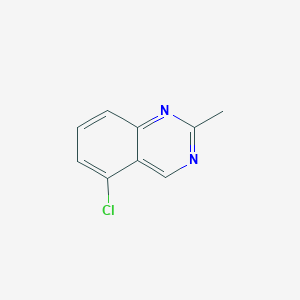

5-Chloro-2-methylquinazoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2 |

|---|---|

Molecular Weight |

178.62 g/mol |

IUPAC Name |

5-chloro-2-methylquinazoline |

InChI |

InChI=1S/C9H7ClN2/c1-6-11-5-7-8(10)3-2-4-9(7)12-6/h2-5H,1H3 |

InChI Key |

UXEIQCJRAARPMP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C2C(=N1)C=CC=C2Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 5 Chloro 2 Methylquinazoline and Its Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Quinazoline (B50416) Core

The quinazoline ring system, a fusion of a benzene (B151609) and a pyrimidine (B1678525) ring, exhibits a complex reactivity pattern towards both electrophilic and nucleophilic substitution reactions. thieme-connect.de The electron density distribution across the heterocyclic system is significantly influenced by the nitrogen atoms and the substituents present.

Electrophilic Aromatic Substitution: Generally, the benzene ring of the quinazoline core is more susceptible to electrophilic attack than the pyrimidine ring, which is deactivated by the two nitrogen atoms. However, the directing effects of existing substituents play a crucial role. For instance, the chloro group at the 5-position is an ortho-, para-director, although it is deactivating. Reactions such as halogenation can introduce additional substituents onto the benzene portion of the molecule.

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring of the quinazoline core is electron-deficient and thus activated towards nucleophilic attack. libretexts.org This is particularly true at positions 2 and 4. While 5-Chloro-2-methylquinazoline has a methyl group at the 2-position, the 4-position remains a potential site for nucleophilic substitution, although less reactive than in quinazolines bearing a leaving group at this position. The presence of electron-withdrawing groups on the aromatic ring can further facilitate nucleophilic aromatic substitution. libretexts.org In some cases, nucleophilic substitution can occur at the chloro-substituted carbon (C-5), though this is less common and often requires harsh reaction conditions or specific activation. ksu.edu.sa

Transformations Involving the Chloro Substituent (e.g., N-Arylation, Cross-Coupling Reactions)

The chlorine atom at the 5-position of this compound is a key handle for introducing a variety of functional groups through substitution and cross-coupling reactions.

Nucleophilic Substitution of the Chloro Group: The chloro substituent can be displaced by various nucleophiles, although this often requires forcing conditions due to the relative inertness of aryl chlorides to nucleophilic substitution. ksu.edu.sa However, in certain quinazoline derivatives, particularly those activated by other electron-withdrawing groups, this transformation can be achieved. For example, the chlorine atom at the 6-position of related quinazoline derivatives can be substituted by nucleophiles like amines or thiols.

N-Arylation Reactions: A significant transformation for chloroquinazolines is N-arylation, which involves the formation of a carbon-nitrogen bond between the quinazoline core and an aniline (B41778) derivative. Microwave-assisted protocols have been developed for the efficient N-arylation of 4-chloroquinazolines, even with sterically hindered anilines. nih.govbeilstein-journals.org These methods can be applied to derivatives of this compound to synthesize novel 4-anilinoquinazolines, which are of interest for their potential biological activities. nih.govbeilstein-journals.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for forming carbon-carbon bonds. The chloro group at the 5-position can participate in such reactions with boronic acids to introduce new aryl or alkyl groups. This strategy is widely used in the synthesis of complex quinazoline derivatives.

Table 1: Examples of Transformations Involving the Chloro Substituent

| Starting Material | Reagent(s) | Reaction Type | Product | Reference(s) |

| 4-Chloro-2-methylquinazoline (B1587004) | N-Methylaniline | N-Arylation | N-Methyl-N-phenyl-2-methylquinazolin-4-amine | nih.govbeilstein-journals.org |

| 4-Chloroquinazoline | ortho-, meta-, and para-substituted primary anilines | N-Arylation | 4-Anilinoquinazoline (B1210976) derivatives | nih.govbeilstein-journals.org |

| 6-Bromo-4-chloro-2-phenylquinazoline | N-methylanilines | N-Arylation | 4-Anilino-6-bromo-2-phenylquinazolines | nih.gov |

| 4-Haloquinazoline intermediates | Phenylboronic acid | Suzuki Coupling | 4-Phenylquinazoline |

Reactions at the Methyl Group (e.g., Condensation)

The methyl group at the 2-position of the quinazoline ring is activated by the adjacent nitrogen atoms, making its protons acidic and susceptible to deprotonation. This allows for a variety of reactions, most notably condensation reactions.

Condensation Reactions: The active methyl group can undergo condensation with various electrophiles, particularly aldehydes and ketones, in the presence of a base or dehydrating agent like acetic anhydride. researchgate.netevitachem.comnih.gov For example, 2-methyl-3-phenyl-3,4-dihydroquinazolin-4-one has been condensed with 4-formylbenzenesulfonamide. researchgate.net This type of reaction allows for the extension of the side chain at the 2-position, leading to the synthesis of styrylquinazolines and other derivatives with potential pharmacological applications.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde under appropriate conditions. This transformation provides a route to 2-carboxy or 2-formyl quinazoline derivatives, which are versatile intermediates for further functionalization.

Table 2: Examples of Reactions at the Methyl Group

| Starting Material | Reagent(s) | Reaction Type | Product | Reference(s) |

| 2-Methyl-3-phenyl-3,4-dihydroquinazolin-4-one | 4-Formylbenzenesulfonamide, Acetic Anhydride | Condensation | Acetylated 4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzenesulfonamide | researchgate.net |

| 3-Amino-2-methylquinazoline-4-one | 2-Hydroxy-1-naphthaldehyde | Condensation | (E)-3-((2-hydroxynaphthalen-1-yl)methyleneamino)-2-methylquinazoline-4(3H)-one | nih.gov |

| 2-Methyl-4(3H)-quinazolinone | Aldehydes or Ketones | Condensation | 2-Styryl-4(3H)-quinazolinones | evitachem.com |

Ring Transformations and Rearrangement Studies

The quinazoline ring system can undergo various transformations and rearrangements, often leading to the formation of other heterocyclic structures. These reactions are typically driven by the inherent strain or reactivity of the quinazoline core or its derivatives.

One notable rearrangement involves quinazolinone cores, which can undergo regiospecific intramolecular rearrangements to form other nitrogen-containing heterocycles like (E)-amidobenzamidines. wisc.edu Research has also explored the intramolecular rearrangement of the quinazolinone core to generate cyclic guanidines. wisc.edu

Heterocyclic Ring Expansion and Contraction Studies

The quinazoline skeleton can be modified through ring expansion and contraction reactions, providing access to a diverse range of heterocyclic systems.

Ring Expansion: Quinoline (B57606) N-oxides have been shown to rearrange to 3,1-benzoxazepine (B80300) intermediates, which can then be converted into quinazolines through treatment with a nitrogen source and oxidative conditions. rsc.org This represents a method for synthesizing quinazolines from a six-membered heterocyclic precursor. Another approach involves the reaction of indazoles with chlorodiazirines, which leads to a ring expansion to form quinazolines through N-N bond cleavage and carbon atom insertion. nih.govacs.orgchemrxiv.org

Ring Contraction: While less common for the quinazoline ring itself, ring contraction is a known transformation in related heterocyclic systems. For example, quinazoline N-amides can undergo ring contraction to form indazoles. researchgate.net

Spectroscopic Characterization Methodologies in Quinazoline Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of quinazoline (B50416) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the molecular structure.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicities), and coupling constants of the protons reveal their connectivity and spatial relationships. For a compound like 5-Chloro-2-methylquinazoline, the aromatic protons on the quinazoline ring system would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The methyl group protons at the C2 position would resonate in the upfield region (around δ 2.5-3.0 ppm) as a singlet.

Table 1: Representative NMR Data for a Quinazoline Analog

| Nucleus | Chemical Shift (δ) in ppm | Description |

|---|---|---|

| ¹H NMR | 12.59 (br s, 1H) | NH proton |

| 7.96 (d, J = 7.6 Hz, 1H) | Aromatic proton | |

| 7.69 (d, J = 7.2 Hz, 1H) | Aromatic proton | |

| 7.41 (t, J = 7.6 Hz, 1H) | Aromatic proton | |

| 4.56 (s, 2H) | CH₂Cl protons | |

| ¹³C NMR | 162.05, 151.40, 146.88 | Quinazolinone ring carbons |

| 135.76, 135.28, 126.95, 123.75, 121.46 | Aromatic carbons | |

| 43.83 | CH₂Cl carbon | |

| 17.39 | CH₃ carbon |

Data for 2-Chloromethyl-8-methylquinazolin-4(3H)-one in DMSO-d6. mdpi.com

Utilization of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For quinazoline derivatives, IR spectroscopy can confirm the presence of the C=N and C=C bonds within the heterocyclic and benzene (B151609) rings, as well as the C-H bonds of the aromatic and methyl groups.

The characteristic IR absorption bands for the quinazoline core include C=N stretching vibrations, typically observed in the 1620-1500 cm⁻¹ region, and C=C aromatic ring stretching vibrations, which appear in the 1600-1450 cm⁻¹ range. The C-Cl stretch for the chloro group at the C5 position would be expected in the fingerprint region, typically around 800-600 cm⁻¹. The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹, while the C-H stretching of the methyl group is found just below 3000 cm⁻¹.

Table 2: Typical Infrared Absorption Frequencies for Quinazoline Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (Methyl) | 2975 - 2850 |

| C=N Stretch (Quinazoline Ring) | 1620 - 1550 |

| C=C Stretch (Aromatic Ring) | 1600 - 1450 |

Mass Spectrometry Techniques in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would provide the exact molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion peak, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum offer additional structural information. For instance, the loss of a methyl radical (•CH₃) or a chlorine atom (•Cl) from the molecular ion could be expected, leading to characteristic fragment ions.

The following table shows predicted mass-to-charge ratios (m/z) for adducts of a related isomer, 2-(chloromethyl)-4-methylquinazoline (B46745). uni.lu

Table 3: Predicted Mass Spectrometry Data for a Quinazoline Isomer

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 193.05271 |

| [M+Na]⁺ | 215.03465 |

| [M+K]⁺ | 231.00859 |

| [M]⁺ | 192.04488 |

Data for 2-(chloromethyl)-4-methylquinazoline. uni.lu

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Studies

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of molecules. The UV-Vis absorption spectra of quinazoline derivatives typically exhibit two main absorption bands. researchgate.net A band at shorter wavelengths (around 240–300 nm) is generally attributed to π → π* transitions within the aromatic system, while a band at longer wavelengths (310–425 nm) often corresponds to n → π* transitions involving the non-bonding electrons of the nitrogen atoms. researchgate.netnih.gov

The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the quinazoline ring as well as the polarity of the solvent. While many quinazoline derivatives are fluorescent, the emission properties, including quantum yield and Stokes shift, are highly dependent on their specific chemical structure.

Table 4: General UV-Visible Absorption Bands for Quinazoline Scaffolds

| Transition Type | Typical Wavelength Range (nm) |

|---|---|

| π → π* | 240 - 300 |

| n → π* | 310 - 425 |

General data based on studies of various quinazoline derivatives. researchgate.net

Elemental Analysis and Chromatographic Purity Assessment Techniques

Elemental analysis is a fundamental technique used to determine the empirical formula of a synthesized compound by measuring the percentage composition of elements such as carbon, hydrogen, and nitrogen. The experimental percentages are then compared with the calculated theoretical values for the proposed molecular formula (C₁₀H₉ClN₂) to confirm its elemental composition.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of the compound. tandfonline.comtandfonline.com A reversed-phase HPLC method, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, can effectively separate the target compound from any impurities or starting materials. tandfonline.com The purity is determined by the area of the peak corresponding to the product as a percentage of the total area of all observed peaks in the chromatogram.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and chemical reactivity of molecules. researchgate.net While specific DFT studies focused exclusively on 5-Chloro-2-methylquinazoline are not extensively documented in publicly available literature, numerous studies on related quinazoline (B50416) and quinazolinone derivatives demonstrate the utility of this approach. physchemres.orgsapub.org

These calculations provide insights into the distribution of electron density, molecular orbital energies, and the electrostatic potential of the molecule. Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap (ΔE) is a significant indicator of a molecule's chemical stability and reactivity. sapub.org A smaller energy gap generally implies higher reactivity. physchemres.org

Studies on various quinazoline derivatives have used DFT to calculate a range of quantum chemical descriptors to correlate molecular structure with observed activities, such as corrosion inhibition and antioxidant potential. physchemres.orgsapub.org For instance, research on quinazolinone derivatives as corrosion inhibitors calculated properties like electronegativity (χ), hardness (η), and the fraction of electrons transferred (ΔN) to explain their efficacy. physchemres.org Similarly, the relationship between the electronic structure of quinazoline derivatives and their activity at the neurotensin (B549771) NTR1 receptor has been explored using DFT, highlighting the role of orbital-orbital interactions and atomic charges. researchgate.netjcchems.com These methods are directly applicable to this compound to predict its reactivity hotspots and electronic characteristics.

Table 1: Examples of Quantum Chemical Parameters Calculated for Quinazolinone Derivatives using DFT This table presents data from various quinazolinone derivatives to illustrate the types of parameters generated through DFT calculations, as specific data for this compound is not available in the cited literature.

| Compound Class | Parameter | Calculated Value | Significance | Reference |

|---|---|---|---|---|

| Quinazolinone Derivatives | EHOMO | -6.5 to -7.5 eV | Electron-donating ability | physchemres.org |

| Quinazolinone Derivatives | ELUMO | -1.5 to -2.5 eV | Electron-accepting ability | physchemres.org |

| Quinazolinone Derivatives | Energy Gap (ΔE) | ~4.7 to 5.0 eV | Chemical reactivity and stability | physchemres.orgsapub.org |

| Quinazolinone Derivatives | Dipole Moment (μ) | 2.0 to 5.0 Debye | Polarity and interaction mode | physchemres.org |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and elucidating their mechanism of action. For the quinazoline scaffold, docking studies have been extensively performed to predict binding affinities and interaction patterns with various biological targets.

Research on compounds structurally related to this compound has demonstrated significant potential. For example, a study on 5-styryltetrazolo[1,5-c]quinazoline derivatives, which share a fused heterocyclic system, used molecular docking to show that active compounds bind to the tubulin heterodimer, a key target in cancer therapy. nih.gov Another study on quinazolinone derivatives identified potential inhibitors of the AKT1 protein, a crucial node in cancer signaling pathways, with docking revealing key hydrogen bond and π-π interactions within the active site. nih.gov

Furthermore, docking studies of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, which are close analogs, revealed a good correlation between their experimental cytotoxic activity against cancer cells and their calculated binding affinity for dihydrofolate reductase (DHFR). researchgate.net These studies typically identify key amino acid residues in the target's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-stacking. Such insights are invaluable for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Table 2: Summary of Molecular Docking Studies on Quinazoline Derivatives

| Quinazoline Derivative Type | Protein Target | Key Findings | Reference |

|---|---|---|---|

| 5-Styryltetrazolo[1,5-c]quinazolines | Tubulin (PDB: 1TUB) | Binding involves hydrogen bonding and halogen interactions. | nih.gov |

| Quinazolinone derivatives | AKT1 | Significant interactions through hydrogen bonds, π–π, and π–cation interactions. | nih.gov |

| 6-Iodo-2-methylquinazolin-4-(3H)-one derivatives | Dihydrofolate reductase (DHFR) | Good correlation between experimental activity and calculated binding affinity. | researchgate.net |

| Quinazolinone derivatives | Cyclooxygenase-2 (COX-2) | Identified compounds with high binding affinity, suggesting potential as anti-inflammatory agents. | ijddr.in |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and binding stability of a ligand-receptor complex over time. nih.gov This method simulates the physical movements of atoms and molecules, offering a dynamic view that complements the static picture provided by molecular docking.

For quinazoline-based compounds, MD simulations have been used to assess the stability of the predicted docking poses. A study on quinazolinone derivatives as dual PARP1 and STAT3 inhibitors used MD simulations to confirm that the ligand-protein complexes remained stable throughout the simulation, validating the docking results. nih.gov Another study utilized MD simulations to investigate the interactions between a quinazoline derivative and water molecules, identifying which atoms have the most pronounced interactions, a key factor in solubility and bioavailability. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds, thus streamlining the drug discovery process. nih.govorientjchem.org

Numerous QSAR studies have been successfully conducted on various classes of quinazoline derivatives. nih.gov For example, 3D-QSAR models have been developed for quinazoline derivatives as inhibitors of Xanthomonas axonopodis pv. citri, where the models showed good predictive accuracy and helped guide the design of more potent antibacterial agents. nih.gov In another study, 2D-QSAR analysis was performed on quinazoline derivatives as histamine (B1213489) H3 receptor inverse agonists, indicating that topological and thermodynamic parameters played a crucial role in their activity. asianpubs.org

These models are built using statistical methods like multiple linear regression (MLR) or machine learning algorithms. asianpubs.orgufv.br The validity of a QSAR model is assessed using statistical metrics such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). ufv.brresearchgate.net The development of a robust QSAR model for a series of this compound derivatives could accelerate the identification of new leads with enhanced activity for a specific biological target. orientjchem.org

Table 3: Examples of QSAR Studies on Quinazoline Derivatives

| Activity Studied | QSAR Model Type | Key Descriptors/Fields | Statistical Quality | Reference |

|---|---|---|---|---|

| Antibacterial | 3D-QSAR (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic fields | Good predictive accuracy | nih.gov |

| Anticancer | 2D-QSAR | Atomic net charges, HOMO/LUMO energies | R² = 0.8732 | orientjchem.org |

| Anticonvulsant | 2D-QSAR | Autocorrelation, Eigenvalue-based, RDF descriptors | R² = 0.899, Q² = 0.866 | ufv.brresearchgate.net |

In Silico Screening and Virtual Library Design for Quinazoline Derivatives

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical structures to identify molecules that are most likely to bind to a drug target. This approach, often combined with molecular docking, significantly reduces the time and cost associated with experimental high-throughput screening.

The quinazoline scaffold is an excellent candidate for the design of virtual combinatorial libraries. mdpi.com Researchers can start with a core structure like this compound and computationally generate thousands of derivatives by adding various substituents at different positions. These virtual libraries can then be screened against a specific target. For example, a virtual library of quinazoline sulfonamides was generated and screened to identify novel inhibitors of the EphB3 receptor. mdpi.com In another instance, quinazolinone analogues were designed and docked against DNA gyrase to identify potential antitubercular agents. rasayanjournal.co.in

This strategy of virtual library design and screening has been applied to discover quinazoline derivatives for various therapeutic areas, including anti-inflammatory agents targeting the COX-2 protein and PARP-1 inhibitors for cancer therapy. ijddr.inrjpbr.com The process allows for the pre-selection of compounds with favorable predicted binding affinities and drug-like properties (e.g., adherence to Lipinski's rule of five) before committing to their chemical synthesis and biological testing. ijddr.inrasayanjournal.co.in

Structure Activity Relationship Sar Studies of 5 Chloro 2 Methylquinazoline Derivatives

Influence of Halogenation Position on Biological Activity Profiles

The position of halogen substituents on the quinazoline (B50416) ring system significantly impacts the biological activity of its derivatives. mdpi.com Halogenation can alter the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby influencing its interaction with biological targets. mdpi.com

In the context of quinazoline derivatives, the introduction of a halogen atom, such as chlorine, can enhance cytotoxic and other biological activities. For instance, studies on phthalazino[1,2-b]quinazolin-8-one derivatives have shown that replacing a hydrogen atom at the 10-position with a halogen atom increases cytotoxicity. frontiersin.org Specifically, bromo derivatives were found to be the most potent in this series. frontiersin.org

While direct SAR studies on the 5-chloro position of 2-methylquinazoline (B3150966) are not extensively detailed in the provided results, broader studies on quinazolines highlight the importance of the halogen's location. For example, in a series of 4-anilinoquinazoline (B1210976) derivatives, 3-chloro-4-fluoro-aniline substituents were found to be optimal for potent EGFR inhibitory activity. mdpi.com Furthermore, the substitution of a chloro group at the 2-position of the quinazoline ring, along with methoxy (B1213986) groups at the 6 and 7-positions, has been deemed essential for cytotoxic activity in certain hybrid molecules. rsc.org

The following table summarizes the influence of halogenation on the activity of various quinazoline derivatives, providing context for the importance of the chloro-substitution in the title compound.

| Compound Series | Halogen Position | Observed Effect on Activity | Reference |

| Phthalazino[1,2-b]quinazolin-8-ones | 10-position (Br) | Increased cytotoxicity | frontiersin.org |

| 4-Anilinoquinazolines | 3-position of aniline (B41778) moiety (Cl) | Potent EGFR inhibitory activity | mdpi.com |

| Quinazoline-triazole hybrids | 2-position of quinazoline (Cl) | Essential for cytotoxicity | rsc.org |

| 3-Aryl-4(3H)-quinazolinones | 2-(Fluoromethyl) | CNS depressant activity | acs.org |

| 2,4-Diaminoquinazolines | 5-position (Cl) | Antifolate activity | mdpi.com |

Role of Methyl Substitution in Modulating Receptor Binding and Activity

In a comparative study of quinazoline derivatives with different substituents at the 2-position (2-Cl, 2-CH3, and 2-H), the 2-methyl substituted compounds showed a distinct activity profile. nih.gov The potency of these compounds in an antiproliferative assay followed the trend: 2-Cl > 2-CH3 > 2-H, suggesting that small hydrophobic groups at this position can enhance cellular permeability. nih.gov However, in a microtubule depolymerization assay, the 2-methyl and 2-chloro substituted series were equipotent and significantly more potent than the 2-H substituted series. nih.gov This indicates that a small hydrophobic group at the 2-position is well-tolerated for binding at the colchicine (B1669291) site of tubulin. nih.gov

Furthermore, in the context of adenosine (B11128) receptor antagonists, 4-methylquinazoline (B149083) derivatives have been identified as a promising structural series. nih.gov The methyl group at C7 of a 2-aminoquinazoline (B112073) derivative, for instance, demonstrated high affinity for the A2A adenosine receptor by making close van der Waals contacts within a hydrophobic pocket formed by specific amino acid residues. mdpi.com While this is a different position, it underscores the general principle that methyl groups can enhance binding affinity through favorable hydrophobic interactions. mdpi.com In another study on activin receptor-like kinase-2 (ALK2) inhibitors, a methyl group at the 5-position of a quinazolinone ring did not alter potency compared to the unsubstituted analogue, whereas methylation at the 2-position led to a clash with hinge residues, suggesting an alternative binding mode. acs.org

The table below illustrates the impact of methyl substitution on the activity of various quinazoline derivatives.

| Compound Series | Methyl Position | Observed Effect on Activity | Target/Assay | Reference |

| Substituted Quinazolines | 2-position | Intermediate antiproliferative potency | Antiproliferative assay | nih.gov |

| Substituted Quinazolines | 2-position | High microtubule depolymerization activity | Microtubule depolymerization assay | nih.gov |

| 2-Aminoquiazolines | 7-position | High affinity for A2A adenosine receptor | Adenosine A2A Receptor | mdpi.com |

| Quinazolinone Derivatives | 5-position | No change in potency | ALK2 Inhibition | acs.org |

| Quinazolinone Derivatives | 3-position | Significant inhibitory effects on EGFR | EGFR Inhibition | ekb.eg |

Impact of Substituents on the Pyrimidine (B1678525) and Benzene (B151609) Rings on Efficacy and Selectivity

On the benzene ring of the quinazoline nucleus, electron-donating groups at the 6 and/or 7-positions have been shown to improve the binding activity of the N1 and N3 atoms of the pyrimidine ring with the target's binding pocket. mdpi.com For example, dioxy-genated groups at these positions enhance cytotoxic activity. mdpi.com The introduction of a thiophene (B33073) ring at positions 6 and 7 of quinazoline has also been explored to enhance inhibitory efficacy. ekb.eg

On the pyrimidine ring, substituents at the 2 and 4-positions are critical. As discussed previously, small hydrophobic groups at the 2-position can improve cellular permeability and are often well-tolerated for binding. nih.gov The nature of the substituent at the 4-position is also a key determinant of activity. For instance, in a series of antihypertensive quinazolines, replacement of the furoylpiperazine moiety of prazosin (B1663645) with a substituted piperidine (B6355638) group at the 2-position and an amino group at the 4-position maintained blood pressure-lowering activity, with the nature of the piperidine substituent profoundly influencing potency and duration of action. nih.gov In another study, the 4-position aniline substituent of a quinazoline derivative was found to interact with several key amino acid residues in the binding pocket of VEGFR-2. nih.gov

The following table provides examples of how substituents on both rings affect the biological activity of quinazoline derivatives.

| Ring | Position | Substituent | Effect on Activity/Selectivity | Target | Reference |

| Benzene | 6 and 7 | Electron-donating groups (e.g., -OCH3) | Improved binding activity | EGFR | mdpi.com |

| Benzene | 6 and 7 | Dioxygenated groups | Improved cytotoxic activity | Cancer Cells | mdpi.com |

| Pyrimidine | 2 | Small hydrophobic groups (e.g., -Cl, -CH3) | Improved cellular permeability and potency | Microtubules | nih.gov |

| Pyrimidine | 4 | Aniline moiety | Interaction with key residues in binding pocket | VEGFR-2 | nih.gov |

| Benzene | 5 | Electron-withdrawing group on a linked thiophene | Enhanced inhibitory efficacy | EGFR | ekb.eg |

Stereochemical Considerations in Quinazoline SAR

Stereochemistry plays a pivotal role in the structure-activity relationships of quinazoline derivatives, as the three-dimensional arrangement of atoms can dictate the molecule's ability to bind to its biological target. Even subtle changes in stereoisomerism can lead to significant differences in biological activity. nih.gov

A prominent example of this is seen in 4-(alpha-phenethylamino)quinazolines, which are potent reversible inhibitors of the EGFR tyrosine kinase. nih.gov The methylation at the benzylic position of the phenethylamino substituent demonstrated marked stereoselectivity. An (R)-methyl group was found to be four- to six-fold activating, leading to a significant increase in inhibitory potency. nih.gov In stark contrast, the (S)-methyl group resulted in a greater than 30- to 500-fold loss of inhibitory activity. nih.gov This demonstrates that the ATP-binding site of the EGFR has very low tolerance for even moderate out-of-plane bulk in certain directions, highlighting the importance of precise stereochemical configurations for optimal binding. nih.gov

In another study involving a methylidene-bridged quinazoline-isoquinoline alkaloid, the molecule was found to exist in the E configuration. iucr.org A hypothetical Z-configured molecule would be sterically unfavorable, suggesting that the observed stereochemistry is crucial for the molecule's stability and likely its biological activity. iucr.orgiucr.orgresearchgate.net

While specific stereochemical studies on 5-chloro-2-methylquinazoline were not found in the provided search results, the principles derived from related quinazoline derivatives underscore the importance of considering stereoisomerism in the design of new analogs. The spatial orientation of substituents can be a critical factor in achieving high affinity and selectivity for a given biological target.

Development of SAR Models for Specific Biological Targets

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools used to correlate the chemical structure of compounds with their biological activity. frontiersin.org For quinazoline derivatives, various QSAR models have been developed to predict their activity against specific biological targets and to guide the design of new, more potent inhibitors. plos.orgnih.govigi-global.com

One study focused on developing QSAR models for quinazoline derivatives as inhibitors of the epidermal growth factor receptor (EGFR). plos.orgnih.gov Using a dataset of 128 quinazoline-based EGFR inhibitors, a model was developed that achieved a high correlation between the predicted and experimentally determined inhibitory concentrations (IC50), with a correlation coefficient of 0.90 on the validation set. plos.orgnih.gov This indicates a robust and predictive model that can be used to design novel quinazoline derivatives with potentially enhanced EGFR inhibitory activity. plos.orgnih.gov

Another QSAR study aimed to develop models for quinazolinone derivatives as angiotensin II type 1a (AT-1a) receptor blockers. igi-global.com Using a larger dataset of 114 compounds, statistically robust QSAR models were established. igi-global.com These models successfully identified key structural features that govern AT-1a receptor blocking activity, such as an increase in the surface area of negatively charged carbon atoms and the presence of tetrazole substituents. igi-global.com

Furthermore, 3D-QSAR models have been constructed for quinazoline derivatives to identify acetylcholinesterase inhibitors and for osteosarcoma targets. frontiersin.orgnih.gov For osteosarcoma, a 3D-QSAR model with high predictive power was developed, and the electrostatic field was identified as the most significant contributor to the compound's activity. frontiersin.org

These examples demonstrate the utility of SAR and QSAR models in understanding the complex relationships between the structure of quinazoline derivatives and their biological function, ultimately aiding in the rational design of new therapeutic agents. rsc.orgresearchgate.net

The table below summarizes some of the QSAR models developed for quinazoline derivatives.

| Biological Target | Model Type | Number of Compounds | Key Findings | Reference |

| Epidermal Growth Factor Receptor (EGFR) | QSAR | 128 | High correlation (0.90) between predicted and experimental IC50 values. | plos.orgnih.gov |

| Angiotensin II Type 1a (AT-1a) Receptor | QSAR | 114 | Identified importance of negatively charged carbon surface area and tetrazole substituents. | igi-global.com |

| Acetylcholinesterase | 3D-QSAR | Not specified | Development of a pharmacophore model for virtual screening. | nih.gov |

| Osteosarcoma Targets (e.g., FGFR4) | 2D- and 3D-QSAR | Not specified | Electrostatic fields are a major contributor to activity. | frontiersin.org |

Advanced Research Applications of 5 Chloro 2 Methylquinazoline Scaffold

Application in Transition Metal Catalysis (e.g., Ligand Design for Cross-Coupling Reactions)

While the direct application of 5-chloro-2-methylquinazoline as a ligand in transition metal catalysis is not extensively documented, its significance in this field is primarily as a versatile substrate in palladium-catalyzed cross-coupling reactions. The presence of a chloro-substituent on the quinazoline (B50416) ring makes it an excellent electrophilic partner in various C-C and C-N bond-forming reactions, which are fundamental in the synthesis of complex organic molecules.

These reactions are pivotal for the functionalization of the quinazoline core, allowing for the introduction of a wide array of substituents at the 5-position. This capability is crucial for the development of new pharmaceutical agents and functional materials. The reactivity of the C-Cl bond can be modulated by the choice of catalyst, ligands, and reaction conditions, offering chemists a powerful tool for molecular engineering.

Key Cross-Coupling Reactions Utilizing Chloro-Quinazoline Scaffolds:

Suzuki-Miyaura Coupling: This reaction pairs the chloro-quinazoline with a boronic acid or ester, catalyzed by a palladium complex, to form a C-C bond. It is a widely used method for introducing aryl or vinyl groups.

Sonogashira Coupling: This involves the coupling of a terminal alkyne with the chloro-quinazoline in the presence of a palladium catalyst and a copper co-catalyst. This reaction is instrumental in the synthesis of alkynyl-quinazolines, which are precursors to various bioactive molecules and materials.

Heck Coupling: In this reaction, the chloro-quinazoline is coupled with an alkene under palladium catalysis to form a new C-C bond, typically with high stereoselectivity. organic-chemistry.orgyoutube.com

The ability of the this compound scaffold to participate in these and other cross-coupling reactions underscores its importance as a foundational element in modern synthetic organic chemistry.

Research in Organic Electronics and Material Science (e.g., Semiconducting Materials)

The quinazoline core is gaining attention in the field of organic electronics and material science due to its electron-deficient nature, which can be harnessed to create materials with desirable electronic properties. benthamdirect.combeilstein-journals.org The incorporation of quinazoline fragments into π-extended conjugated systems is a promising strategy for the development of novel optoelectronic materials. benthamdirect.com

Quinazoline-based compounds have been investigated for their potential use in various organic electronic devices:

Organic Light-Emitting Diodes (OLEDs): The quinazoline scaffold can serve as a building block for host materials in phosphorescent OLEDs. beilstein-journals.org Its electron-accepting properties can be balanced with electron-donating moieties within the same molecule to create bipolar charge transport materials, which are crucial for efficient OLED performance. beilstein-journals.org

Organic Field-Effect Transistors (OFETs): The planar structure and potential for π-π stacking of quinazoline derivatives make them candidates for semiconducting materials in OFETs. Molecular engineering of the quinazoline scaffold can influence the charge carrier mobility of the resulting material.

Dye-Sensitized Solar Cells (DSSCs): Push-pull systems incorporating the electron-accepting quinazoline moiety can be designed as photosensitizers for DSSCs. benthamdirect.com

Research in this area has shown that the electroluminescent properties of aryl- and hetaryl-substituted quinazolines with extended π-conjugation are particularly significant. benthamdirect.com The functionalization of the quinazoline core, for instance through cross-coupling reactions at the chloro-position of this compound, allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. This tunability is essential for optimizing the performance of organic electronic devices.

Development of Chemical Probes for Biological Systems

The quinazoline scaffold is a valuable pharmacophore for the design of chemical probes to study complex biological systems. nih.govnih.govebi.ac.uk These probes are essential tools for visualizing and understanding the role of specific biomolecules, such as G protein-coupled receptors (GPCRs), in cellular processes. nih.govnih.govebi.ac.uk

A key application of the quinazoline scaffold is in the development of fluorescent probes. These probes typically consist of two main components:

A pharmacophore that selectively binds to the biological target of interest. The quinazoline moiety often serves as this recognition element.

A fluorophore that emits light upon excitation, allowing for the detection and imaging of the target.

A notable example is the development of quinazoline-based fluorescent probes for α1-adrenergic receptors (α1-ARs), which are members of the GPCR family. nih.govnih.govebi.ac.uk In these probes, the quinazoline core acts as the pharmacophore, providing affinity and selectivity for the α1-ARs, while a fluorescent dye, such as coumarin (B35378) or fluorescein (B123965), is attached to enable visualization. nih.govnih.govebi.ac.uk

Table 1: Characteristics of Quinazoline-Based Fluorescent Probes for α1-Adrenergic Receptors nih.gov

| Probe Component | Function | Example Moiety |

| Pharmacophore | Binds to the α1-Adrenergic Receptor | Quinazoline |

| Fluorophore | Emits fluorescent signal for detection | Coumarin, Fluorescein |

These fluorescent probes have been successfully used for the subcellular localization and imaging of α1-ARs in various cell lines. nih.gov The development of such tools is crucial for drug screening and for gaining a deeper understanding of receptor biology. The this compound scaffold, with its potential for functionalization, represents a promising starting point for the design of novel and highly specific chemical probes.

Role in Scaffold Hopping and Lead Optimization in Drug Discovery Research

The this compound scaffold plays a significant role in drug discovery, particularly in the strategies of scaffold hopping and lead optimization. nih.govnih.gov These approaches are employed to discover novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a known active compound with a different, often isosteric, scaffold while retaining the key pharmacophoric features. This can lead to the discovery of new intellectual property and compounds with improved drug-like properties. A successful example of scaffold hopping involves the transition from a quinoline-based scaffold to a quinazoline-based scaffold in the development of NorA efflux pump inhibitors for Staphylococcus aureus. nih.gov This switch resulted in compounds with a promising safety profile and strong synergistic effects with existing antibiotics. nih.gov

Lead optimization is the process of refining the structure of a promising lead compound to enhance its desired properties. The this compound scaffold is an excellent platform for lead optimization due to the versatility of its substitution patterns. The chloro group at the 5-position, for instance, can be readily replaced or modified through various chemical reactions to explore the structure-activity relationship (SAR).

An example of lead optimization involving a quinazoline scaffold is the development of potent and selective inhibitors of the bromodomain and extra-terminal domain (BET) family of proteins, which are promising targets for cancer and inflammatory diseases. nih.govnih.gov Through systematic modifications of the quinazoline core, researchers were able to significantly improve the pharmacokinetic profile and in vivo efficacy of lead compounds. nih.govnih.gov

Table 2: Examples of Drug Discovery Strategies Involving the Quinazoline Scaffold

| Strategy | Description | Therapeutic Target Example | Reference |

| Scaffold Hopping | Replacing a quinoline (B57606) core with a quinazoline core to discover novel inhibitors. | NorA efflux pump in S. aureus | nih.gov |

| Lead Optimization | Modifying substituents on the quinazoline scaffold to improve potency and pharmacokinetics. | BET family proteins (for cancer and inflammation) | nih.govnih.gov |

The adaptability of the this compound scaffold for these advanced medicinal chemistry strategies highlights its enduring importance in the quest for new and effective therapeutics.

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways for Complex Derivatives

The synthesis of quinazoline (B50416) derivatives has evolved significantly, with modern chemistry offering powerful tools to create complex molecular architectures. Future exploration for derivatives of 5-Chloro-2-methylquinazoline will likely focus on advanced, efficient, and versatile synthetic strategies.

One promising avenue is the application of Multicomponent Reactions (MCRs) . MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and purification steps. mdpi.com These reactions are particularly valuable in medicinal chemistry for rapidly generating diverse libraries of compounds for biological screening. mdpi.com Adapting MCRs to the this compound core could yield a wide array of novel derivatives with unique substitution patterns.

Furthermore, transition-metal-catalyzed reactions will continue to play a pivotal role. Palladium-catalyzed coupling and carbonylation reactions have already proven effective for constructing the quinazolinone skeleton. mdpi.com Research into leveraging these and other metal catalysts, such as manganese, copper, or iridium, could open new pathways for functionalizing the this compound molecule in previously inaccessible ways. nih.govnih.govsciprofiles.com For instance, developing C-H activation strategies on the quinazoline core could allow for direct and atom-economical modifications, avoiding the need for pre-functionalized starting materials.

| Synthetic Strategy | Description | Potential Advantage for Derivative Synthesis |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single synthetic step. mdpi.com | Rapid generation of a diverse library of complex derivatives from simple precursors. mdpi.com |

| Metal-Catalyzed Coupling | Use of transition metals like Palladium or Manganese to form new bonds. mdpi.comnih.gov | Enables precise and efficient functionalization of the quinazoline core. nih.gov |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | Highly atom-economical approach to creating complex derivatives without pre-functionalization. |

Deeper Mechanistic Studies of Biological Actions

While the broader quinazoline class is known to interact with numerous biological targets, the specific mechanisms of action for derivatives of this compound remain a critical area for future investigation. Many quinazoline-based drugs function as inhibitors of key enzymes in cell signaling pathways, such as tyrosine kinases (e.g., EGFR), PARP, and tubulin polymerization. nih.govmdpi.comnih.gov

Future research must move beyond preliminary screening to conduct in-depth mechanistic studies. This involves identifying the precise molecular targets of new derivatives and understanding the structural basis of their interactions. Techniques such as X-ray crystallography and cryo-electron microscopy can provide atomic-level insights into how these compounds bind to their target proteins. For example, understanding how a derivative interacts with the ATP-binding site of a specific kinase can guide the design of more potent and selective inhibitors. mdpi.com

Moreover, investigating the downstream effects on cellular signaling pathways is crucial. mdpi.comnih.gov If a derivative inhibits a particular enzyme, researchers need to confirm how this affects cell growth, proliferation, and apoptosis to fully comprehend its therapeutic potential and possible side effects. nih.govmdpi.com

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To efficiently explore the vast chemical space around the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. rjpbr.com Combinatorial chemistry allows for the systematic and rapid synthesis of large numbers of different but structurally related molecules, known as a chemical library. rjpbr.com

By combining the this compound core with a diverse set of building blocks using various reaction schemes, researchers can generate extensive libraries of novel derivatives. These libraries can then be subjected to HTS, where thousands of compounds are rapidly tested for a specific biological activity. nih.gov HTS assays can be designed to measure various endpoints, such as enzyme inhibition, receptor binding, or effects on cell viability. rjpbr.com This approach accelerates the "hit-to-lead" process, enabling the rapid identification of promising compounds for further development and optimization. rjpbr.com

Integration of Artificial Intelligence and Machine Learning in Quinazoline Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and present a significant future direction for quinazoline research. fnasjournals.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability. researchgate.net

In the context of this compound, AI and ML can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. frontiersin.orgresearchgate.net These models can predict the biological activity of virtual, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing, thereby saving time and resources. frontiersin.orgmdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as high potency and low toxicity. fnasjournals.com

Synthesis Prediction: AI can assist in planning the synthesis of complex derivatives by predicting reaction outcomes and suggesting optimal reaction conditions. researchgate.net

| AI/ML Application | Description | Impact on Quinazoline Research |

| Predictive Modeling (QSAR) | Algorithms predict the biological activity of compounds based on their chemical structure. frontiersin.org | Prioritizes the synthesis of derivatives with the highest predicted potency and desired properties. mdpi.com |

| De Novo Design | Generative models create novel molecular structures optimized for a specific target. fnasjournals.com | Accelerates the discovery of innovative lead compounds. |

| Synthesis Planning | AI predicts the products and yields of chemical reactions. researchgate.net | Helps chemists design more efficient and successful synthetic routes. |

Sustainable and Environmentally Benign Synthetic Methodologies

The principles of "green chemistry" are becoming increasingly important in pharmaceutical synthesis. Future research on this compound and its derivatives must prioritize the development of sustainable and environmentally friendly synthetic methods. openmedicinalchemistryjournal.comscispace.com

Key areas of focus include:

Solvent-Free and Catalyst-Free Reactions: Designing reactions that proceed under microwave irradiation or other solvent-free conditions can dramatically reduce the use of hazardous organic solvents. nih.gov

Use of Greener Reagents: Employing eco-friendly oxidants like O2 and catalysts based on earth-abundant metals, such as manganese, offers a more sustainable alternative to traditional reagents and precious metal catalysts. nih.govnih.gov

Bio-based Solvents: Exploring the use of renewable, bio-based solvents like gluconic acid aqueous solution can lessen the environmental impact of chemical synthesis. openmedicinalchemistryjournal.comscispace.com

Atom Economy: Developing reactions, such as MCRs and C-H activation, that maximize the incorporation of starting material atoms into the final product, thus minimizing waste. nih.gov

Addressing Selectivity and Specificity Challenges in Target Engagement

A major challenge in developing any therapeutic agent, including derivatives of this compound, is ensuring that it interacts selectively with its intended biological target. nih.gov Many enzymes, particularly kinases, share structural similarities, and a lack of selectivity can lead to off-target effects, resulting in unwanted side effects and toxicity. mdpi.com

Future research must focus on the rational design of derivatives with high specificity. This involves a deep understanding of the structural differences between the target protein and other related proteins. Computational methods, such as molecular docking, can be used to predict how a compound will bind to different targets and to guide modifications that enhance selectivity. mdpi.comfrontiersin.org For instance, designing a derivative that forms specific interactions with unique amino acid residues in the target's binding site can significantly improve its selectivity profile. Overcoming the challenge of multi-drug resistance, where cancer cells become insensitive to treatment, is another critical aspect that requires designing novel compounds that can evade these resistance mechanisms. nih.gov

Q & A

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.